(S)-3-methylmorpholine-3-carboxylic acid
Description
(S)-3-Methylmorpholine-3-carboxylic acid (CAS: 1638744-49-6) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol. It features a methyl group at the C3 position of the morpholine ring and an (S)-configuration at the stereogenic center. This compound is typically stored at 2–8°C under dry conditions to ensure stability . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups make it valuable for designing bioactive molecules.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S)-3-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
SHCBJTXLTBRKHM-LURJTMIESA-N |
Isomeric SMILES |
C[C@]1(COCCN1)C(=O)O |
Canonical SMILES |
CC1(COCCN1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Stereochemistry
(a) 4-Methylmorpholine-3-Carboxylic Acid Hydrochloride (CAS: 237427-96-2)
- Molecular Formula: C₇H₁₂ClNO₃
- Key Differences : The methyl group is located at the C4 position (vs. C3 in the target compound), and it exists as a hydrochloride salt. This modification enhances aqueous solubility compared to the free acid form .
- Applications : Improved solubility makes it suitable for formulations requiring polar solvents.
(b) (S)- and (R)-4-Methylmorpholine-3-Carboxylic Acid (CAS: 1821837-71-1 and 25245-81-2)
- Similarity Score : 0.89 (relative to the target compound) .
- Key Differences : These enantiomers differ in stereochemistry at the C4 position. The (S)-enantiomer may exhibit distinct biological activity due to chiral recognition in enzyme-binding sites, a critical factor in drug design.
(c) (S)-Morpholine-3-Carboxylic Acid (CAS: 106825-79-0)
Functional Group Modifications
(a) (S)-4-(tert-Butoxycarbonyl)-3-Methylmorpholine-3-Carboxylic Acid (CAS: 1638744-49-6)
- Molecular Formula: C₁₁H₁₉NO₅
- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the N4 position. The Boc group enhances stability during synthetic reactions but requires acidic conditions for deprotection .
- Applications : Widely used in peptide synthesis to protect amine functionalities.
(b) (3S,6S)-6-(3,4-Dichlorophenyl)Morpholine-3-Carboxylic Acid (CAS: 62804-98-2)
- Molecular Formula: C₁₁H₁₁Cl₂NO₃
- The dual stereogenic centers (3S,6S) enable precise interactions with biological targets .
- Applications : Investigated for receptor-targeted drug candidates due to its halogenated aromatic moiety.
(c) (3S,5S)-Methyl 5-Allylmorpholine-3-Carboxylate (CAS: 2060033-14-7)
- Molecular Formula: C₉H₁₅NO₃
- Key Differences : An allyl ester at C5 and a methyl ester at C3 provide orthogonal reactivity for stepwise functionalization. The allyl group can be removed via palladium-catalyzed deprotection .
- Applications : Useful in modular synthesis strategies requiring selective deprotection.
Data Table: Key Structural and Functional Comparisons
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